Cas no 7309-54-8 ((2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid)

(2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid is a chiral non-proteinogenic amino acid characterized by its stereospecific (2R,3R) configuration. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of peptidomimetics and enzyme inhibitors. Its structural features, including the β-hydroxy-α-amino acid motif and phenyl substituent, contribute to its utility in asymmetric synthesis and bioactive molecule design. The compound's high enantiomeric purity and defined stereochemistry make it suitable for applications requiring precise molecular recognition, such as ligand-receptor studies. Its stability under physiological conditions further enhances its potential for use in medicinal chemistry and biochemical investigations.
(2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid structure
7309-54-8 structure
Product name:(2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid
CAS No:7309-54-8
MF:C9H11NO3
Molecular Weight:181.188542604446
CID:977786
PubChem ID:2755648

(2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid 化学的及び物理的性質

名前と識別子

    • (2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid
    • SCHEMBL5860807
    • (2R,3R)-3-Amino-2-hydroxy-3-phenyl-propionic acid
    • MFCD07363513
    • 55325-50-3
    • CS-0107807
    • (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid
    • PS-12823
    • D76748
    • 7309-54-8
    • rel-(2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid
    • AKOS004902521
    • (2R,3R)-3-Amino-2-hydroxy-3-phenylpropionic acid
    • インチ: InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m1/s1
    • InChIKey: RZARFIRJROUVLM-HTQZYQBOSA-N
    • SMILES: C1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)N

計算された属性

  • 精确分子量: 181.07389321g/mol
  • 同位素质量: 181.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 178
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -2.5
  • トポロジー分子極性表面積: 83.6Ų

(2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1178447-1g
(2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid
7309-54-8 98%
1g
¥20857.00 2024-07-28

(2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid 関連文献

(2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acidに関する追加情報

Comprehensive Overview of (2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid (CAS No. 7309-54-8)

(2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid (CAS No. 7309-54-8) is a chiral amino acid derivative with significant applications in pharmaceutical and biochemical research. This compound, characterized by its stereospecific configuration, plays a pivotal role in the synthesis of peptidomimetics and enzyme inhibitors. Its unique hydroxyl and amino functional groups make it a versatile building block for drug discovery, particularly in targeting neurological and metabolic disorders. Researchers are increasingly focusing on its potential in asymmetric synthesis and biocatalysis, aligning with the growing demand for sustainable and efficient synthetic methodologies.

The compound's molecular structure (C9H11NO3) features a phenyl group attached to a chiral center, which enhances its binding affinity to biological targets. This property has sparked interest in its use for designing G-protein-coupled receptor (GPCR) modulators and neurotransmitter analogs. Recent studies highlight its relevance in addressing neurodegenerative diseases, such as Alzheimer's and Parkinson's, where amino acid-based therapeutics are gaining traction. Additionally, its water solubility and stability under physiological conditions make it suitable for formulation development in oral and injectable drugs.

From a synthetic perspective, (2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid is often synthesized via asymmetric hydrogenation or enzymatic resolution, methods that align with the industry's shift toward green chemistry. The compound's high enantiomeric purity (>99%) is critical for minimizing off-target effects in drug candidates. Its applications extend to peptide engineering, where it serves as a key intermediate for cyclic peptides and macrocyclic scaffolds, which are explored for their enhanced bioavailability and target specificity.

In the context of market trends, the demand for chiral intermediates like CAS No. 7309-54-8 is driven by the expanding biopharmaceutical sector and the rise of personalized medicine. Analysts note its inclusion in high-throughput screening libraries for identifying novel enzyme inhibitors. Furthermore, its compatibility with solid-phase peptide synthesis (SPPS) techniques has made it a staple in combinatorial chemistry workflows. These attributes position it as a compound of interest for both academic and industrial research.

Quality control and regulatory compliance are paramount for (2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid. Suppliers must adhere to Good Manufacturing Practices (GMP) to ensure batch-to-batch consistency, particularly for GMP-grade APIs. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to verify its chemical purity and stereochemical integrity. These measures are essential for meeting the stringent requirements of clinical trial materials and commercial drug production.

Looking ahead, the compound's utility in drug delivery systems, such as nanoparticle conjugates and prodrug formulations, is an active area of investigation. Its ability to modulate cell permeability and bioavailability aligns with innovations in targeted therapy. As the scientific community continues to explore its potential, (2R,3R)-3-Amino-2-hydroxy-3-phenyl-propanoic acid remains a cornerstone in the development of next-generation therapeutics.

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